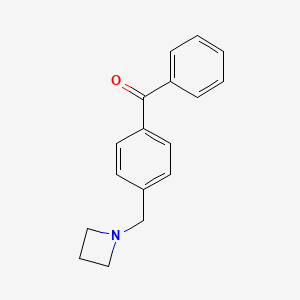

2-(Azetidinomethyl) benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

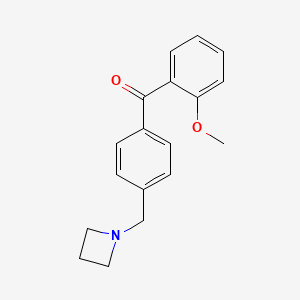

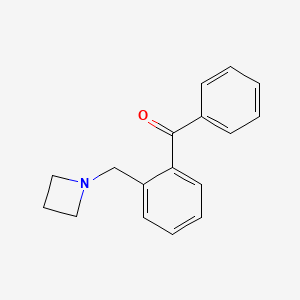

2-(Azetidinomethyl) benzophenone, also known as ABP or photoinitiator 1173, is a versatile compound widely used in the field of polymer chemistry. It has the molecular formula C17H17NO .

Synthesis Analysis

The synthesis of 2-(Azetidinomethyl) benzophenone and its derivatives involves multistep processes . For instance, a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis .Molecular Structure Analysis

The molecular structure of 2-(Azetidinomethyl) benzophenone is well characterized . It has been studied using various spectroscopic techniques and computational methods .Scientific Research Applications

Synthesis of Azetidines

Scientific Field

Application Summary

The compound is used in the synthesis of azetidines through the aza Paternò–Büchi reaction . This reaction is a [2 + 2] photocycloaddition between an imine and an alkene component .

Experimental Procedure

The exact experimental procedure for this application is not specified in the source. However, it involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component .

Results or Outcomes

The aza Paternò–Büchi reaction is one of the most efficient ways to synthesize functionalized azetidines . However, the application of the aza Paternò–Büchi reaction has been met with limited success due to inherent challenges associated with this approach .

Organic Light-Emitting Diodes (OLEDs)

Scientific Field

Application Summary

Benzophenone-based derivatives, such as “2-(Azetidinomethyl) benzophenone”, are used in the development of Organic Light-Emitting Diodes (OLEDs) .

Experimental Procedure

The compound is used in the molecular design of OLED materials . The exact experimental procedure is not specified in the source.

Results or Outcomes

Benzophenone-based compounds present promising opportunities in advancing OLED technology . They are used both as host materials and emitters in OLED devices .

Photopolymerization

Scientific Field

Application Summary

Benzophenone-based photoinitiators are used for photopolymerization under mild conditions upon light-emitting diodes (LEDs) irradiation .

Experimental Procedure

The exact experimental procedure for this application is not specified in the source. However, it involves the use of benzophenone-based photoinitiators under LED irradiation .

Results or Outcomes

The results or outcomes of this application are not specified in the source .

Photoinitiator

Application Summary

Benzophenone, including “2-(Azetidinomethyl) benzophenone”, is commonly used as a hydrogen capturing photoinitiator . Photoinitiators are also known as light curing agents and photosensitizers .

Results or Outcomes

Benzophenone-based photoinitiators have advantages such as fast curing speed, wide matching range, good thermal stability, high quantum efficiency, good solubility, and low price . However, the residual photoinitiator in the process of use may lead to the aging and yellowing of the cured coating, and toxic odor may also appear .

UV Absorber

Application Summary

Benzophenone compounds, including “2-(Azetidinomethyl) benzophenone”, are currently the largest UV absorbers . They can absorb 290-400nm UV absorption light and some visible light .

Experimental Procedure

The exact experimental procedure for this application is not specified in the source. However, it involves the use of benzophenone-based compounds as UV absorbers .

Results or Outcomes

Benzophenone-based compounds are widely used in coatings, resins, cosmetics, and other industries . For example, most sunscreens on the market contain benzophenone compounds .

Pharmaceutical Intermediate

Scientific Field

Application Summary

Benzophenone, including “2-(Azetidinomethyl) benzophenone”, can be used as the basis for the synthesis of important drug frameworks .

Experimental Procedure

The exact experimental procedure for this application is not specified in the source. However, it involves the use of benzophenone as a pharmaceutical intermediate .

Results or Outcomes

Diphenyl carbinols can be synthesized by reduction reaction .

Future Directions

Azetidines, which are part of the 2-(Azetidinomethyl) benzophenone structure, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . This suggests that 2-(Azetidinomethyl) benzophenone and its derivatives could have potential applications in various fields in the future.

properties

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c19-17(14-7-2-1-3-8-14)16-10-5-4-9-15(16)13-18-11-6-12-18/h1-5,7-10H,6,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARAWTANSKKZGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643685 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azetidinomethyl) benzophenone | |

CAS RN |

898775-42-3 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.